1-Bromo-3-(octyloxy)benzene
Overview
Description
1-Bromo-3-(octyloxy)benzene is an organic compound with the molecular formula C14H21BrO It consists of a benzene ring substituted with a bromine atom and an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(octyloxy)benzene can be synthesized through the bromination of 3-(octyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(octyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted benzene derivatives.
Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Palladium-Catalyzed Coupling: Reagents include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base such as potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Palladium-Catalyzed Coupling:
Scientific Research Applications
1-Bromo-3-(octyloxy)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(octyloxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. In palladium-catalyzed coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is simpler in structure and lacks the octyloxy group.
1-Bromo-4-(octyloxy)benzene: Similar structure but with the octyloxy group in the para position relative to the bromine atom.
Uniqueness: 1-Bromo-3-(octyloxy)benzene is unique due to the presence of the octyloxy group in the meta position, which influences its reactivity and applications. The meta substitution pattern can lead to different electronic and steric effects compared to ortho or para substitutions .
Properties
IUPAC Name |
1-bromo-3-octoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOKLYDSCBZFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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